![molecular formula C14H9Br B8222914 1-Bromo-3-(phenylethynyl)benzene CAS No. 29778-29-8](/img/structure/B8222914.png)
1-Bromo-3-(phenylethynyl)benzene
Overview
Description
1-Bromo-3-(phenylethynyl)benzene is a chemical compound with the molecular formula C14H9Br . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of 1-Bromo-3-(phenylethynyl)benzene can be achieved through a series of reactions. One common method involves the Sonogashira coupling of 1-bromo-4-iodobenzene with phenylacetylene or 1-octyne . This reaction is typically conducted in aqueous conditions at room temperature .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(phenylethynyl)benzene consists of a benzene ring with a bromine atom and a phenylethynyl group attached to it . The average molecular weight is 257.125 Da, and the monoisotopic mass is 255.988754 Da .Chemical Reactions Analysis
1-Bromo-3-(phenylethynyl)benzene can participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution reactions, where the benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-(phenylethynyl)benzene include a molecular weight of 257.125 Da and a monoisotopic mass of 255.988754 Da .Scientific Research Applications
Synthesis of Ethynylferrocene Compounds : The compound has been used in the synthesis of new compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene, which are characterized by chemically reversible oxidations indicating distinct electron processes per molecule (Fink et al., 1997).
Optical Non-Linearity Studies : Phenylethynyl substituted benzenes have been synthesized using a Pd-coupling reaction, showcasing an increase in third-order optical non-linearity with the participation of π-conjugation (Kondo et al., 1995).
Applications in Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, related to 1-Bromo-3-(phenylethynyl)benzene, serves as a starting material for various synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Helical Phenylene Cages Synthesis : Utilized in the formation of helical rod-like phenylene cages, indicating potential applications in molecular engineering (Sato et al., 2018).
Efficient Synthesis of Biphenyl Derivatives : Demonstrated efficacy in the efficient synthesis of 3,3′,5,5′-tetra(p-X-phenylethynyl)biphenyl derivatives through homocoupling mediated by zero-valent nickel complexes (Rodríguez & Laparra, 2009).
Generation of Arynes for Organic Synthesis : This compound plays a role in generating arynes for synthesizing naphthalenes and naphthols, highlighting its utility in advanced organic synthesis (Schlosser & Castagnetti, 2001).
Study of Elimination Kinetics : Used to understand the kinetics of gas-phase elimination reactions, providing insights into the molecular mechanisms of chemical reactions (Chuchani & Martín, 1990).
Development of Graphene Nanoribbons : Serves as a precursor for the synthesis of graphene nanoribbons, which have applications in electronics and materials science (Patil et al., 2012).
Facile Synthesis of Diarylacetylenes : Demonstrated in the synthesis of diarylacetylenes from arylaldehydes, suggesting applications in molecular design and organic chemistry (Chen et al., 2021).
Crystal Structures and Photophysical Properties : Used in the synthesis of aza-substituted analogues based on the 1,4-bis(phenylethynyl)benzene moiety, contributing to the understanding of intermolecular interactions and photophysical properties (Wong et al., 2004).
Synthesis of Isoindoles : Involved in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, indicating its role in the development of novel organic compounds (Kuroda & Kobayashi, 2015).
Mechanism of Action
The mechanism of action for the reactions involving 1-Bromo-3-(phenylethynyl)benzene is typically through electrophilic aromatic substitution. In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-(2-phenylethynyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDPONBROAZMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297334 | |
Record name | 1-Bromo-3-(2-phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(phenylethynyl)benzene | |
CAS RN |
29778-29-8 | |
Record name | 1-Bromo-3-(2-phenylethynyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29778-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(2-phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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